molecular formula C28H20BrNO5 B11039284 3-(2-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(2-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11039284
M. Wt: 530.4 g/mol
InChI Key: NQRWURDKCRNNDO-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 3-(2-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furo[3,4-c]pyrrole core, followed by the introduction of the bromophenyl and dimethylphenyl groups. Reaction conditions may include the use of strong bases, solvents like dichloromethane, and catalysts such as palladium or copper complexes. Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for various chemical transformations that can lead to the development of new materials or pharmaceuticals. The presence of multiple functional groups makes it suitable for nucleophilic substitution reactions and other transformations typical for complex organic molecules .

Material Science

Due to its spirocyclic framework and aromatic characteristics, this compound can be utilized in materials science for creating advanced materials with specific electronic or optical properties. Its structural complexity may contribute to enhanced performance in applications such as organic photovoltaics or organic light-emitting diodes (OLEDs) .

Case Study 1: Synthesis and Characterization

A recent study focused on the synthesis of related spirocyclic compounds demonstrated that careful manipulation of reaction conditions led to high yields and specific product characteristics. Techniques such as NMR and mass spectrometry were critical in confirming the structure of synthesized products .

Case Study 2: Applications in Drug Discovery

Research exploring the biological implications of spirocyclic compounds has indicated potential avenues for drug discovery. Compounds with similar frameworks have shown promise in inhibiting certain enzymes involved in disease pathways, suggesting that this compound may also warrant investigation in pharmacological contexts .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with bromophenyl and dimethylphenyl groups. These compounds may share some chemical properties but differ in their biological activity and applications. For example:

    3-(4-bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide: This compound has a similar bromophenyl group but differs in its overall structure and applications.

    (3-bromophenyl)-(2,4-dimethylphenyl)methanol: Another related compound with different functional groups and potential uses. The uniqueness of 3-(2-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-(2-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and possible therapeutic applications.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions. The initial steps often include the formation of the furo[3,4-c]pyrrole structure followed by functionalization at various positions to introduce the bromophenyl and dimethylphenyl groups. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. A notable case study involved screening a library of compounds for their effects on multicellular spheroids of cancer cells. The results demonstrated that this compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, indicating that it could be developed into an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival .

Anti-inflammatory Properties

Another area of research has focused on the anti-inflammatory effects of this compound. Studies revealed that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2). This suggests potential applications in treating inflammatory diseases .

Table 1: Biological Activities of this compound

Activity Test Method Result
AnticancerMulticellular spheroid assaySignificant inhibition observed
AntimicrobialDisk diffusion methodEffective against Gram-positive/negative bacteria
Anti-inflammatoryELISA for cytokine levelsReduced levels of IL-6 and TNF-α

Case Studies

  • Anticancer Screening : A study published in Acta Poloniae Pharmaceutica highlighted the anticancer efficacy of various derivatives similar to our target compound. These derivatives were tested against multiple cancer cell lines with promising results indicating their potential as novel anticancer drugs .
  • Antimicrobial Evaluation : Research conducted on related compounds showed that modifications in the molecular structure could enhance antibacterial activity. This indicates a pathway for optimizing our target compound for better efficacy against resistant bacterial strains .

Properties

Molecular Formula

C28H20BrNO5

Molecular Weight

530.4 g/mol

IUPAC Name

1-(2-bromophenyl)-5-(3,4-dimethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C28H20BrNO5/c1-14-11-12-16(13-15(14)2)30-26(33)21-22(27(30)34)28(35-23(21)19-9-5-6-10-20(19)29)24(31)17-7-3-4-8-18(17)25(28)32/h3-13,21-23H,1-2H3

InChI Key

NQRWURDKCRNNDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6Br)C

Origin of Product

United States

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